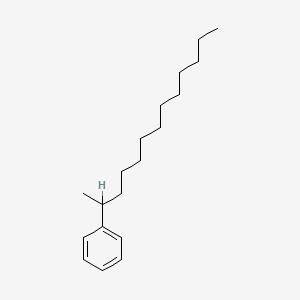

2-Phenyltridecane

Descripción

2-Phenyltridecane (CAS 4534-53-6) is an aromatic hydrocarbon with the molecular formula C₁₉H₃₂ and a molecular weight of 260.4574 g/mol . Its IUPAC name is benzene, (1-methyldodecyl)-, indicating a phenyl group attached to the second carbon of a tridecane chain. It is naturally found in plants such as Acca sufflora, Ipomoea tricolor, and Ipomoea fistulosa , and has been identified in Curcuma essential oils via GC-MS analysis, where it constitutes ~1.95% of the oil .

Propiedades

IUPAC Name |

tridecan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32/c1-3-4-5-6-7-8-9-10-12-15-18(2)19-16-13-11-14-17-19/h11,13-14,16-18H,3-10,12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXPVFLEDIQLLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863412 | |

| Record name | (Tridecan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4534-53-6 | |

| Record name | Benzene, (1-methyldodecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Tridecan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

2-Phenyltridecane can be synthesized through several methods, including:

Grignard Reaction: This involves the reaction of phenylmagnesium bromide with tridecanal under controlled conditions to yield 2-Phenyltridecane.

Friedel-Crafts Alkylation: This method uses benzene and tridecyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to produce 2-Phenyltridecane.

Alkylation Reaction: This involves the direct alkylation of benzene with tridecane in the presence of a suitable catalyst.

Análisis De Reacciones Químicas

2-Phenyltridecane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert it to more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Model Compound in Organic Chemistry

2-Phenyltridecane serves as a model compound for studying alkylbenzene derivatives. Its structural characteristics make it suitable for exploring the properties and reactions of similar compounds in organic synthesis and mechanistic studies.

Extraction and Identification

In recent studies, 2-phenyltridecane has been identified in various plant extracts through gas chromatography-mass spectrometry (GC-MS). For instance, it was detected at significant levels in the n-hexane extract of dill and celery, indicating its potential as a marker compound for phytochemical investigations . The identification of this compound contributes to understanding the chemical profiles of essential oils and plant extracts.

Biological Applications

Antimicrobial Properties

Research has demonstrated that compounds like 2-phenyltridecane exhibit antimicrobial activities. In a study involving various plant extracts, 2-phenyltridecane was noted for its presence alongside other aromatic hydrocarbons that showed antibacterial effects against common pathogens . This suggests potential applications in developing natural antimicrobial agents.

Antioxidant Activity

The antioxidant properties of 2-phenyltridecane have also been explored. In particular, its presence in plant extracts has been correlated with significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases . This application is particularly relevant in the food industry and nutraceuticals.

Agricultural Applications

Insecticidal Activity

Recent studies have investigated the insecticidal efficacy of plant-derived extracts containing 2-phenyltridecane. These extracts have shown promising results against agricultural pests such as whiteflies, suggesting that 2-phenyltridecane could contribute to developing bio-pesticides . The compound's role in enhancing the efficacy of natural insecticides highlights its importance in sustainable agriculture.

Table 1: Detection Levels of 2-Phenyltridecane in Plant Extracts

| Plant Source | Detection Method | Concentration (%) |

|---|---|---|

| Dill | GC-MS | 3.77 |

| Celery | GC-MS | 4.76 |

| Parsley | GC-MS | Trace |

| Coriander | GC-MS | Trace |

Table 2: Biological Activities Associated with 2-Phenyltridecane

Case Studies

Case Study 1: Phytochemical Investigation

A study on the n-hexane-extracted oil from umbelliferous vegetables revealed that 2-phenyltridecane was one of the prominent compounds identified. This research highlighted its potential role in contributing to the overall antimicrobial activity observed in these vegetable extracts .

Case Study 2: Insecticidal Efficacy

In a greenhouse experiment, extracts containing 2-phenyltridecane were tested against whiteflies on tomato plants. The results indicated a significant reduction in pest populations, showcasing the compound's potential utility as a natural insecticide .

Mecanismo De Acción

The mechanism of action of 2-Phenyltridecane involves its interaction with molecular targets in biological systems. It primarily exerts its effects through hydrophobic interactions with lipid membranes and proteins, influencing their structure and function. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular signaling and membrane dynamics .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers of Phenyltridecane

Several phenyltridecane isomers exist, differing in the position of the phenyl group on the tridecane backbone. Key isomers include:

| Compound | Position | Molecular Formula | Retention Index (GC-MS) | Concentration in Curcuma Oil (%) |

|---|---|---|---|---|

| 2-Phenyltridecane | C2 | C₁₉H₃₂ | 1916 | 1.95 |

| 6-Phenyltridecane | C6 | C₁₉H₃₂ | 1819 | 1.82 |

| 5-Phenyltridecane | C5 | C₁₉H₃₂ | 1821 | 1.13 |

| 4-Phenyltridecane | C4 | C₁₉H₃₂ | 1840 | 1.08 |

| 3-Phenyltridecane | C3 | C₁₉H₃₂ | 1856 | 1.25 |

Data derived from GC-MS analysis of *Curcuma essential oils .*

Key Observations :

- Retention Indices : The position of the phenyl group influences volatility. 2-Phenyltridecane has the highest retention index (1916), suggesting stronger interactions with the GC column compared to other isomers.

Comparison with Longer-Chain Phenylalkanes

Phenylalkanes with longer hydrocarbon chains exhibit distinct physical and chemical properties:

| Compound | Chain Length | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties |

|---|---|---|---|---|---|

| 2-Phenyltridecane | C13 | C₁₉H₃₂ | 260.46 | 4534-53-6 | Aromatic hydrocarbon; antioxidant |

| 1-Phenylpentadecane | C15 | C₂₁H₃₆ | 288.51 | 2131-18-2 | Higher hydrophobicity |

| 1-Phenylnonadecane | C19 | C₂₅H₄₄ | 344.63 | Not provided | Extended chain; lower volatility |

Key Observations :

Comparison with Functionalized Derivatives

Phenyl N-Tridecyl Ketone (C₂₀H₃₂O)

- Structure : Contains a ketone group (C=O) adjacent to the phenyl ring.

- Properties : Higher polarity than 2-Phenyltridecane due to the oxygen atom; molecular weight = 288.47 g/mol .

- Safety : Like 2-Phenyltridecane, its toxicological profile is understudied, but precautionary measures (e.g., avoiding inhalation) are recommended .

Actividad Biológica

2-Phenyltridecane, a hydrocarbon compound with the molecular formula , is part of the family of phenylalkanes. This compound has garnered attention in various biological studies due to its potential antioxidant, antibacterial, and antifungal properties. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity associated with 2-phenyltridecane.

2-Phenyltridecane is characterized by a linear chain structure with a phenyl group attached to the second carbon atom. Its chemical structure can be summarized as follows:

- Molecular Formula :

- IUPAC Name : 2-Phenyltridecane

- CAS Number : 20636

Sources and Detection

Research indicates that 2-phenyltridecane is found in various plant extracts, particularly in dill and celery, where it has been detected at concentrations of 3.77% and 4.76%, respectively . Its presence in essential oils suggests potential applications in food preservation and medicinal formulations.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in biological systems. Studies have utilized various assays to evaluate the antioxidant capacity of compounds containing 2-phenyltridecane:

- DPPH Scavenging Activity : Research has shown that extracts with significant levels of 2-phenyltridecane exhibit strong DPPH radical scavenging activity, indicating their potential as natural antioxidants .

| Compound | IC50 (µg/ml) | Source |

|---|---|---|

| 2-Phenyltridecane | 120 | Dill extract |

| Other phenolic compounds | 150 | Celery extract |

Antibacterial Activity

The antibacterial properties of 2-phenyltridecane have been highlighted in studies examining its efficacy against various pathogens:

- Tested Strains : The compound has shown effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 200 µg/ml |

| S. aureus | 150 µg/ml |

These findings suggest that 2-phenyltridecane could be a candidate for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial effects, 2-phenyltridecane has demonstrated antifungal properties, particularly against pathogenic fungi. The compound's ability to disrupt fungal cell membranes has been noted, enhancing its potential as a natural fungicide .

Case Studies

- Study on Plant Extracts : A study analyzing the phytochemical composition of dill and celery revealed that extracts rich in 2-phenyltridecane exhibited significant antioxidant and antimicrobial activities. The study employed GC-MS for compound identification and assessed biological activities through standard assays .

- Antimicrobial Efficacy Assessment : Another research focused on the antimicrobial efficacy of various plant extracts containing 2-phenyltridecane against antibiotic-resistant strains, highlighting its potential role in modern therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.